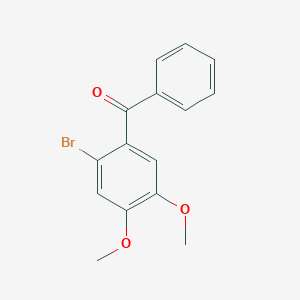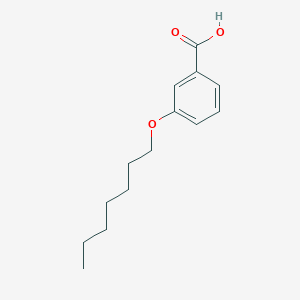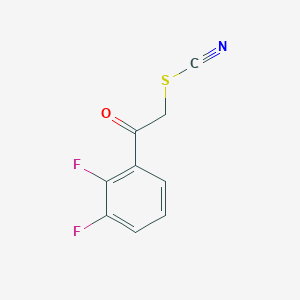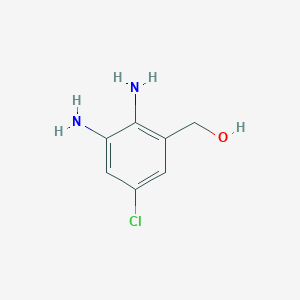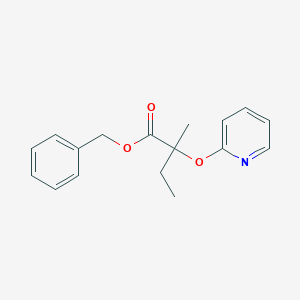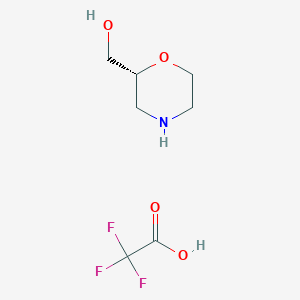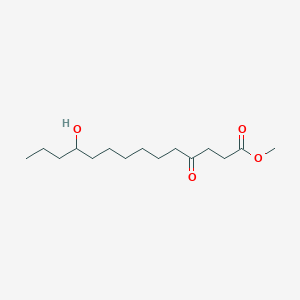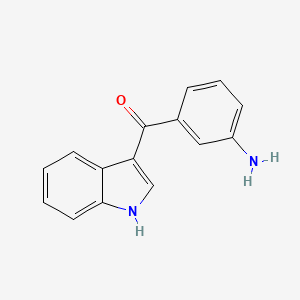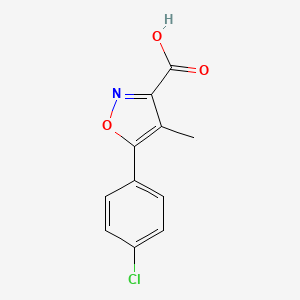![molecular formula C19H18N2O4 B8560805 2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one](/img/structure/B8560805.png)
2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one is a complex organic compound with a unique structure that combines a hydroxyphenyl group, a methoxybenzyl group, and a methylpyrimidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3-hydroxybenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base, which is then cyclized with methyl isocyanate to yield the desired pyrimidinone structure. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrimidinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-hydroxyphenyl)-4H-chromen-4-one: A flavonoid with similar hydroxyphenyl and pyrimidinone structures.
5-(4-methoxybenzyl)-2,4-dihydroxy-3-methylpyrimidine: A pyrimidine derivative with similar functional groups.
Uniqueness
2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one is unique due to its combination of hydroxyphenyl, methoxybenzyl, and methylpyrimidinone moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H18N2O4 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C19H18N2O4/c1-21-18(14-4-3-5-15(22)10-14)20-11-17(19(21)23)25-12-13-6-8-16(24-2)9-7-13/h3-11,22H,12H2,1-2H3 |
InChI-Schlüssel |
UBBXNNHHWJVYQE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC=C(C1=O)OCC2=CC=C(C=C2)OC)C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
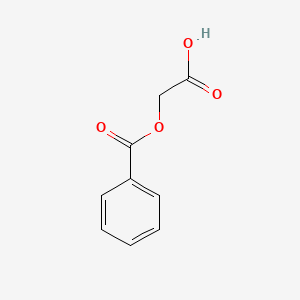
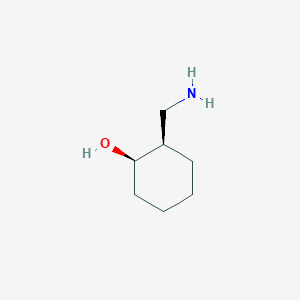
![3-Methoxy-4-[4-nitro-3-(propan-2-yloxy)phenyl]pyridine](/img/structure/B8560737.png)
![3-[(tert-Butoxycarbonyl)amino]propyl acetate](/img/structure/B8560743.png)

